molecular formula C8H14ClNO5 B078708 N-tert-Butyl-5-methylisoxazolium perchlorate CAS No. 10513-45-8

N-tert-Butyl-5-methylisoxazolium perchlorate

Cat. No.: B078708
CAS No.: 10513-45-8
M. Wt: 239.65 g/mol
InChI Key: MPSXGPCFLAGJOM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-5-methylisoxazolium perchlorate, also known as this compound, is a useful research compound. Its molecular formula is C8H14ClNO5 and its molecular weight is 239.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86127. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Tetrazolium Salts and Conductive Composites : Research has shown effective methods for synthesizing tetrazolium salts, which are important in various chemical reactions. For instance, Voitekhovich et al. (2001) developed a method for synthesizing 1,3-disubstituted tetrazolium salts, including those with functionally substituted compounds, using tert-butanol in perchloric acid. Additionally, Hino et al. (2006) synthesized conductive composites using epoxy resin and polyanilines with N-tert-butyl-5-methylisoxazolium perchlorate, demonstrating its application in creating materials with high electroconductivity (Voitekhovich, Gaponik, Lyakhov, & Ivashkevich, 2001) (Hino, Taniguchi, & Kuramoto, 2006).

  • Investigation of Chemical Properties and Reactions : Studies have been conducted to understand the chemical properties and reaction mechanisms involving this compound. For example, the work by Gaponik et al. (2000) on the selective alkylation of mononuclear tetrazoles and by Cooper et al. (2002) on the removal of organic compounds and perchlorate ion in water treatments, demonstrate the versatility of this compound in various chemical processes (Gaponik, Voitekhovich, & Lyakhov, 2000) (Cooper et al., 2002).

  • Application in Organic Synthesis and Catalysis : The compound has been utilized in organic synthesis and as a catalyst. Sarkar et al. (2011) demonstrated its efficiency in catalyzing N-tert-butyloxycarbonylation of amines, highlighting its role in "electrophilic activation" in organic reactions (Sarkar, Roy, Parikh, & Chakraborti, 2011).

  • Exploration in Dye and Pigment Industry : Research by Gawinecki et al. (1993) on a novel dye, 4- Tert-butyl-1-(4'-dimethylaminobenzylideneamino)pyridinium perchlorate, showcases the application of similar compounds in the dye and pigment industry, emphasizing their potential in developing new materials with unique properties (Gawinecki, Viscardi, Barni, & Hanna, 1993).

  • Developments in Green Chemistry : Earle et al. (1999) discussed the use of neutral ionic liquids, including those related to this compound, in Diels–Alder reactions. This highlights the compound's role in promoting green chemistry practices by offering safer, recyclable alternatives to traditional chemical processes (Earle, Mccormac, & Seddon, 1999).

Safety and Hazards

“N-tert-Butyl-5-methylisoxazolium perchlorate” may intensify fire as it is an oxidizer. It should be kept or stored away from clothing and combustible materials. It should also be kept away from heat. Any precaution should be taken to avoid mixing it with combustibles. Protective gloves, eye protection, and face protection should be worn when handling the compound .

Properties

IUPAC Name

2-tert-butyl-5-methyl-1,2-oxazol-2-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14NO.ClHO4/c1-7-5-6-9(10-7)8(2,3)4;2-1(3,4)5/h5-6H,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSXGPCFLAGJOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](O1)C(C)(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146981
Record name N-t-Butyl-5-methyl isoxazolium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10513-45-8
Record name Isoxazolium, 2-(1,1-dimethylethyl)-5-methyl-, perchlorate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10513-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-t-Butyl-5-methyl isoxazolium perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010513458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10513-45-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-t-Butyl-5-methyl isoxazolium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-butyl-5-methylisoxazolium perchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1 kg. of 5-methylisoxazole and 892 g. of t-butanol were stirred under nitrogen at 0° C. and 6.37 kg. of 60% perchloric acid were slowly added over a 2 1/2 hour period with vigorous stirring at 0°-5° C. The resulting suspension was allowed to warm to room temperature and stirred overnight. The reaction mixture was then slowly added to a mixture of 20 l. of tetrahydrofuran and 10 l. of ether at 0°-10° C. over a 2 hr. period with stirring. The mixture was then cooled to -5° C. and stirred for an additional 2 hrs. The product (1.821 kg.) was washed well with ether, m.p. 120°-122° C. A second crop (171 g.) was obtained from the mother liquor, m.p. 118°-121° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-tert-Butyl-5-methylisoxazolium perchlorate
Reactant of Route 2
N-tert-Butyl-5-methylisoxazolium perchlorate
Reactant of Route 3
N-tert-Butyl-5-methylisoxazolium perchlorate
Reactant of Route 4
N-tert-Butyl-5-methylisoxazolium perchlorate
Customer
Q & A

Q1: What is the role of N-tert-Butyl-5-methylisoxazolium perchlorate in the synthesis of conductive adhesives?

A1: this compound functions as a thermally latent curing reagent in the synthesis of conductive adhesives composed of epoxy resins and polyanilines (PANIs) []. This means it remains relatively unreactive at low temperatures, allowing for mixing and processing of the components, but initiates the curing reaction upon heating, leading to the formation of a solid, crosslinked conductive material.

Q2: How does the choice of polyaniline dopant affect the conductivity of the final composite material?

A2: Research indicates that the type of acid used to dope polyaniline significantly influences the conductivity of the final composite material []. For example, composites using polyaniline doped with dodecylsulfonic acid (PANI-2) exhibited higher conductivity and lower percolation thresholds compared to those doped with dodecylbenzenesulfonic acid, di(2-ethylhexyl)sulfosuccinic acid, or HCl []. This suggests that the specific interactions between the dopant and the polyaniline backbone play a crucial role in facilitating charge transport within the composite.

Q3: Beyond epoxy resins, are there other polymers compatible with this compound for conductive material synthesis?

A3: While the provided research focuses on epoxy resins, the paper mentions investigating oxetane resins as an alternative polymer []. This suggests that this compound may be compatible with other polymer systems beyond epoxy resins, potentially broadening its applications in conductive material development.

Q4: What analytical techniques were used to characterize the conductive composites and understand the role of this compound?

A4: Several analytical techniques were employed to study the synthesized composites. UV-Vis and IR spectroscopy were used to confirm that the conductive emeraldine salt form of PANI-2 was maintained after the curing reaction with this compound []. Thermal stability of the composites was investigated using TGA and DSC measurements, revealing information about their degradation temperatures and glass transition temperatures []. These techniques provide valuable insights into the structural and thermal properties of the conductive materials and help understand the role of this compound in achieving the desired properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.